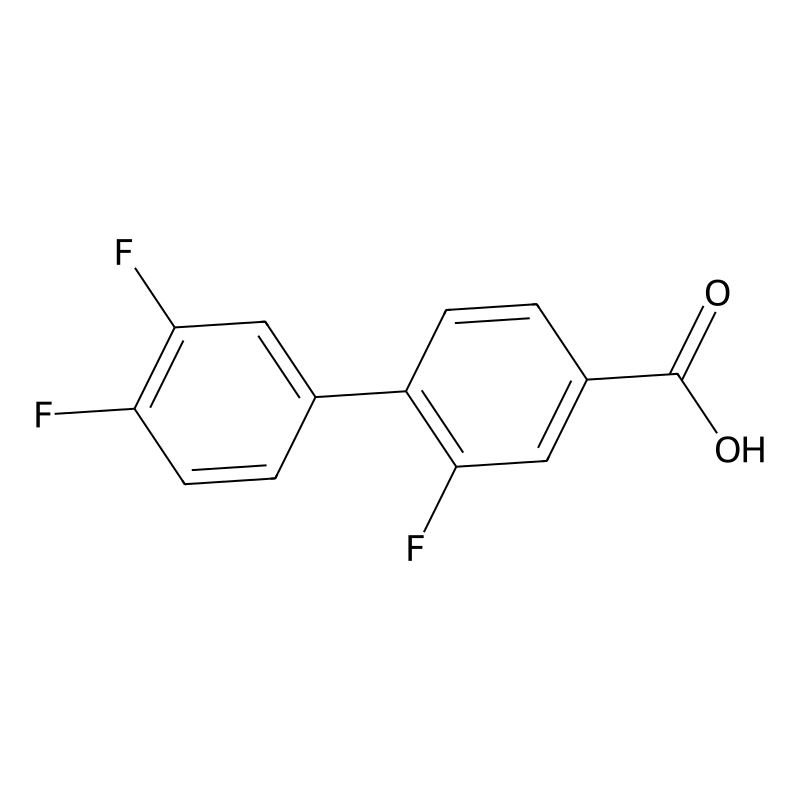

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid

Catalog No.

S6653254

CAS No.

1261950-11-1

M.F

C13H7F3O2

M. Wt

252.19 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261950-11-1

Product Name

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid

IUPAC Name

4-(3,4-difluorophenyl)-3-fluorobenzoic acid

Molecular Formula

C13H7F3O2

Molecular Weight

252.19 g/mol

InChI

InChI=1S/C13H7F3O2/c14-10-4-2-7(5-12(10)16)9-3-1-8(13(17)18)6-11(9)15/h1-6H,(H,17,18)

InChI Key

UMQVOUKOMDNJHF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)F)F

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)F)F

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid, 95%, also known as DFBA, is a chemical compound that has gained significant attention from scientists in various fields of research and industry. This paper aims to provide a comprehensive overview of DFBA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is a white or off-white powder that belongs to the class of benzoic acid derivatives. It is widely used in the production of liquid crystal materials, dyes, and polymers. 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is a fluorinated analogue of 4-tert-butylbenzoic acid, which enhances its solubility and biocompatibility. The compound has a molecular weight of 252.17 g/mol, a melting point between 156-158°C, and a boiling point of 384°C.

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is an odorless, crystalline solid with a high melting point and low solubility in water. It is highly soluble in organic solvents such as chloroform, methanol, and ethyl acetate. 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid shows excellent thermal stability and can withstand high temperatures without decomposition. The compound has a pKa value of 4.0-4.29, indicating its acidic nature.

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid can be synthesized by various methods, including the reaction of 3-fluorobenzoyl chloride with 3,4-difluoroaniline, the treatment of 4-chloro-3,5-difluorobenzoic acid with trifluoroacetic acid, or the heating of 3,4-difluorobenzoic anhydride with 3-fluorophenol. The purity and identity of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid can be confirmed by various analytical methods, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) spectroscopy is a common analytical technique for determining the identity and purity of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid. The ^1H NMR spectrum of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid shows a single peak at 7.80 ppm, while the ^13C NMR spectrum shows six peaks centered at 132.10-167.70 ppm. Infrared spectroscopy (IR) can also confirm the identity of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid by showing characteristic peaks at 1660-1700 cm^-1 for the carbonyl group and at 1200-1300 cm^-1 for the fluoro-substituted benzene ring. High-performance liquid chromatography (HPLC) can be used for quantitative analysis of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid and to confirm the purity of the compound.

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid has been shown to exhibit antitumor, antibacterial, and antifungal activities in various studies. It inhibits the growth of cancer cells by inducing apoptosis and cell-cycle arrest. 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid also exhibits antibacterial activity against both gram-positive and gram-negative bacteria by disrupting the bacterial cell membrane.

Due to the limited studies on the toxicological effects of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid, its safety profile is not completely understood. However, in vitro and in vivo studies have shown that 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is not mutagenic or genotoxic. Furthermore, 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid has been classified as non-hazardous based on the results of acute toxicity studies.

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid has been widely used in liquid crystal displays (LCDs) as a key component of the alignment layer of the display. The compound is added to the surface of the glass substrate as a thin film, which serves as a template for the alignment of the liquid crystal molecules. 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is also used as a precursor for the synthesis of novel fluorinated organic compounds.

The current research on 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is focused on its applications in various fields, including organic electronics, material science, and biomedicine. Recent studies have demonstrated the effectiveness of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid as an anti-cancer agent, making it a potential candidate for cancer therapy.

4-(3,4-Difluorophenyl)-3-fluorobenzoic acid has the potential to be used in various applications, including drug delivery systems, organic electronics, and material science. Its unique properties make it an ideal candidate for the synthesis of novel materials that have improved thermal stability and biocompatibility.

Limitations:

One of the main limitations of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is its limited solubility in water, which can limit its applications in biological systems. Additionally, more research is needed to fully understand its biological and toxicological properties before it can be used in clinical settings.

Limitations:

One of the main limitations of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid is its limited solubility in water, which can limit its applications in biological systems. Additionally, more research is needed to fully understand its biological and toxicological properties before it can be used in clinical settings.

1. Synthesis of novel 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid derivatives with improved solubility and biocompatibility for use in drug delivery systems.

2. Investigation of the mechanisms of action of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid against cancer cells for the development of new cancer therapies.

3. Development of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid-based materials with improved thermal and mechanical properties for use in advanced materials.

4. Exploration of the potential use of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid in photovoltaics and organic electronics.

5. Investigation of the toxicological effects of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid on animals and humans to ensure its safety for use in various applications.

2. Investigation of the mechanisms of action of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid against cancer cells for the development of new cancer therapies.

3. Development of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid-based materials with improved thermal and mechanical properties for use in advanced materials.

4. Exploration of the potential use of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid in photovoltaics and organic electronics.

5. Investigation of the toxicological effects of 4-(3,4-Difluorophenyl)-3-fluorobenzoic acid on animals and humans to ensure its safety for use in various applications.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.03981395 g/mol

Monoisotopic Mass

252.03981395 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds